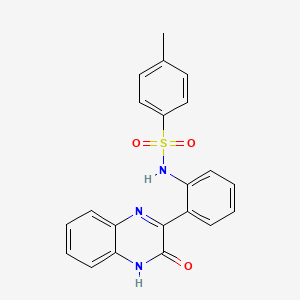

4-methyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-methyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that features a quinoxaline core, a sulfonamide group, and a methyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps:

Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal or benzil, under acidic conditions.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoxaline derivative with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Triethylamine, sodium hydride.

Solvents: Dichloromethane, ethanol, dimethylformamide.

Major Products

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Mechanisms of Action:

Research indicates that compounds similar to 4-methyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide exhibit significant anticancer properties. The mechanisms through which these compounds exert their effects include:

- Induction of Apoptosis: They promote programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, particularly at the G1/S or G2/M checkpoints.

- Modulation of Signaling Pathways: Key pathways such as p53 and PI3K/Akt are often influenced by these compounds, leading to altered cellular responses.

Case Studies:

- A study demonstrated that derivatives of this compound significantly inhibited tumor growth in xenograft models through apoptosis induction and cell cycle arrest. The involvement of the p53 pathway was highlighted as a critical mechanism for its anticancer effects.

Antimicrobial Activity

Biological Activity:

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains with promising results.

Testing Results:

In vitro studies have shown that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

Mechanisms:

The structural features of this compound suggest potential anti-inflammatory activities. It may exert these effects by inhibiting pro-inflammatory cytokines and mediators.

Case Studies:

In animal models of inflammation, administration of the compound resulted in reduced swelling and pain responses. Notable reductions in inflammatory markers such as TNF-alpha and IL-6 were observed.

Data Tables

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity and reduce toxicity. Structure-activity relationship (SAR) studies are ongoing to identify key functional groups responsible for its pharmacological effects.

Wirkmechanismus

The mechanism of action of 4-methyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can intercalate with DNA, inhibiting replication and transcription processes, while the sulfonamide group can form hydrogen bonds with active site residues of enzymes, leading to inhibition of their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoxaline Derivatives: Compounds like 2,3-dimethylquinoxaline and 2-phenylquinoxaline share the quinoxaline core but differ in their substituents, leading to variations in their chemical and biological properties.

Sulfonamide Derivatives: Compounds such as sulfanilamide and sulfamethoxazole contain the sulfonamide group but lack the quinoxaline core, resulting in different pharmacological profiles.

Uniqueness

What sets 4-methyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide apart is the combination of the quinoxaline core and the sulfonamide group, which imparts unique chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to compounds with only one of these features.

Biologische Aktivität

4-methyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The compound belongs to the quinoxaline family, characterized by a fused bicyclic structure containing nitrogen atoms. The sulfonamide group enhances its pharmacological properties by improving solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including our compound of interest.

- Mechanism of Action : Quinoxaline derivatives often exert their anticancer effects through the inhibition of specific enzymes or pathways involved in cancer cell proliferation. For instance, they may target topoisomerases or kinases that are crucial for DNA replication and repair.

-

Case Studies :

- HeLa Cells : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against HeLa cervical cancer cells, with an IC50 value comparable to standard chemotherapeutics like doxorubicin .

- Other Cancer Cell Lines : The compound also showed moderate activity against human hepatoma (SMMC-7721) and leukemia (K562) cell lines, further supporting its potential as an anticancer agent .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens.

- Inhibition Studies : It demonstrated potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with effective concentrations significantly lower than those of traditional antibiotics like ampicillin .

- Mechanism of Action : The antimicrobial action is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups (e.g., -OCH3) | Increase anticancer activity |

| Electron-withdrawing groups (e.g., -F) | Decrease activity |

| Sulfonamide group | Enhances solubility and bioactivity |

Research Findings

A review of literature indicates that modifications to the quinoxaline nucleus can lead to significant changes in biological activity:

Eigenschaften

IUPAC Name |

4-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S/c1-14-10-12-15(13-11-14)28(26,27)24-17-7-3-2-6-16(17)20-21(25)23-19-9-5-4-8-18(19)22-20/h2-13,24H,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQUYGYMBGUPOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.